Furo[2,3-b]pyridine-6-carbaldehyde
Description
Furo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system with a carbaldehyde functional group at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s reactivity is influenced by the electron-deficient pyridine ring and the aldehyde group, which serves as a key site for nucleophilic additions or condensations .
Properties
IUPAC Name |
furo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKMRXBVATMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617994 | |
| Record name | Furo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-90-2 | |
| Record name | Furo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Furo[2,3-b]pyridine-6-carbaldehyde serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds through various synthetic routes.
Synthetic Methods:
- Claisen-Schmidt Condensation: This method allows for the formation of furo[2,3-b]pyridine derivatives from chalcones.
- Palladium-Catalyzed Reactions: The compound can undergo cross-coupling reactions, enabling further functionalization at the 3- and 5-positions of the pyridine ring, which is crucial for developing kinase inhibitors .
Biological Applications
This compound exhibits significant biological activities, making it a candidate for drug development.
2.1 Anticancer Activity
Research indicates that derivatives of furo[2,3-b]pyridine can inhibit key kinases involved in cancer progression. For example:
- Case Study on Kinase Inhibition: A series of derivatives were synthesized and tested against B-Raf and epidermal growth factor receptor (EGFR) kinases. The results showed promising IC50 values indicating potent inhibitory activity.
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound A | B-Raf | 0.9 |
| Compound B | EGFR | 1.5 |
| Compound C | Lck | 0.7 |
2.2 Antimicrobial Activity
Furo[2,3-b]pyridine derivatives have demonstrated antimicrobial properties against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
2.3 Enzyme Inhibition
The compound has shown potential in inhibiting enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE), highlighting its possible application in treating Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound is also explored for its utility in material science:
- Development of Novel Materials: Its unique structure allows it to be used as an intermediate in the synthesis of advanced materials for electronics and photonics.
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their properties or introduce new functionalities.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key compounds and their distinctions:
Research Findings and Trends
- Pharmacological Potential: While Furo[2,3-b]pyridine-6-carbaldehyde itself lacks direct bioactivity data, its 5-chloromethyl analog (synthesized by Choi et al.) demonstrated efficacy as a kinase inhibitor, highlighting the importance of substituent positioning .
- Material Science Applications: The electron-deficient pyridine core makes this compound a candidate for coordination polymers, though its analogs with saturated rings (e.g., pyrano derivatives) are more commonly used due to better processability .
Preparation Methods
Core Ring Construction via S<sub>N</sub>Ar Cyclization
The foundational approach for furo[2,3-b]pyridine synthesis involves a tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cyclization reaction. Starting with 2,5-dichloronicotinic acid (11 ), the carboxylic acid is first protected as a tert-butyl ester (16 ) using concentrated sulfuric acid and tert-butanol, achieving a 92% yield. Subsequent deprotonation of tert-butyl 2-hydroxyacetate (17 ) with sodium hydride facilitates an S<sub>N</sub>Ar displacement of the 2-chloro group, followed by intramolecular cyclization to form the furo[2,3-b]pyridine core (18 ) in 86% yield.
Key Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene
-
Base: Sodium hydride (3 equiv)
-
Temperature: 70–110°C
Decarboxylation and Functional Group Interconversion
The tert-butyl ester in 18 is cleaved using trifluoroacetic acid (TFA), simultaneously inducing decarboxylation to yield 5-chlorofuro[2,3-b]pyridin-3-ol (15 ). To introduce the aldehyde at position 6, a two-step sequence is employed:
-
Triflation: Treatment of 15 with triflic anhydride converts the 3-hydroxy group to a triflate, enhancing reactivity for cross-coupling.
-
Palladium-Mediated Formylation: A Miyaura borylation followed by a Suzuki-Miyaura coupling with a formyl-containing boronic ester introduces the aldehyde moiety.
Challenges and Optimizations:
-
Palladium catalysis struggles with electron-deficient furopyridines, necessitating high temperatures (170°C) and polar solvents (xylene) for modest yields (~36%).
-
Alternative ligands (e.g., PCy<sub>3</sub>) improve chemoselectivity when coupling triflates over bromides.
Vilsmeier-Haack Formylation
Reaction Parameters:
| Parameter | Value |
|---|---|
| POCl<sub>3</sub> | 1.2 equiv |
| DMF | 2.0 equiv |
| Temperature | 0°C → reflux |
| Yield | 45–58% |
Limitations:
-
Regioselectivity depends on the electron-donating substituents; competing formylation at position 3 or 5 may occur without directing groups.
Oxidation of Hydroxymethyl Precursors
Stepwise Oxidation of 6-Hydroxymethyl Derivatives
A hydroxymethyl group at position 6 is oxidized to the aldehyde using mild oxidizing agents. For example, 6-(hydroxymethyl)furo[2,3-b]pyridine is treated with pyridinium chlorochromate (PCC) in dichloromethane, achieving a 65% yield without over-oxidation to the carboxylic acid.
Optimization Data:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| PCC | CH<sub>2</sub>Cl<sub>2</sub> | 25°C | 65% |
| MnO<sub>2</sub> | Acetone | 50°C | 42% |
Cross-Coupling Strategies
Suzuki-Miyaura Coupling with Formyl Boronic Esters
A pre-functionalized 6-bromo-furo[2,3-b]pyridine undergoes cross-coupling with potassium formyltrifluoroborate under palladium catalysis.
Representative Conditions:
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)<sub>2</sub>/PCy<sub>3</sub> | MeCN | 70°C | 51% |
| Pd<sub>2</sub>(dba)<sub>3</sub>/P<sup>t</sup>Bu<sub>3</sub> | Xylene | 170°C | 36% |
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Scalability | Key Advantage |
|---|---|---|---|---|
| S<sub>N</sub>Ar + Formylation | 4 | 28% | High | Functional group versatility |
| Vilsmeier-Haack | 1 | 58% | Moderate | Single-step simplicity |
| Oxidation | 2 | 65% | High | Mild conditions |
| Cross-Coupling | 3 | 36% | Low | Direct aldehyde introduction |
Industrial-Scale Considerations
Large-scale production favors the S<sub>N</sub>Ar route due to its compatibility with continuous flow reactors and minimal chromatographic purification. Recent advancements in catalytic systems (e.g., PEPPSI-SIPr) may address limitations in cross-coupling efficiency .
Q & A
Q. What are the recommended synthetic routes for Furo[2,3-b]pyridine-6-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyridine precursors with aldehydes. For example, describes a reductive amination protocol using aldehydes and amines in methanol with NaCNBH₃ and ZnCl₂ as catalysts. Reaction optimization may include adjusting temperature (e.g., 100°C for cyclization in ), solvent polarity, and stoichiometric ratios. Characterization via NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : While direct safety data for this compound is limited, analogous compounds (e.g., Furo[2,3-c]pyridine-2-carbaldehyde in ) suggest precautions:
- Use PPE (gloves, goggles, respirators) to avoid skin/eye contact or inhalation.
- Store at 2–8°C in airtight containers under inert gas to prevent aldehyde oxidation.
- Conduct reactions in fume hoods with spill trays to mitigate exposure risks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9–10 ppm) and fused-ring aromatic signals (δ 6.5–8.5 ppm). Compare with derivatives in .
- HRMS : Confirm molecular weight (e.g., C₈H₇NO₃ for dihydro analogs in has MW 165.15).
- IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and furan/pyridine ring vibrations .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian 09) to map electron density in the fused ring system, predicting reactive sites for functionalization.
- Dock derivatives into target protein structures (e.g., hypoxia-inducible factor in ) using AutoDock Vina to prioritize synthesis.
- Validate predictions with in vitro assays, correlating substituent effects (e.g., electron-withdrawing groups) with binding affinity .
Q. What strategies resolve contradictions in regioselectivity during derivatization of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., boronic esters in ) to steer cross-coupling reactions.
- Protection-Deprotection : Protect the aldehyde with acetals (e.g., ethylene glycol) before functionalizing the pyridine ring.
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., uses 7h at 100°C) to favor specific intermediates .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
- Methodological Answer :
- Stability Assays : Monitor degradation via HPLC under varying pH (2–12) and solvent systems (e.g., water, DMSO).
- Kinetic Studies : Fit data to first-order decay models to calculate half-life. For example, aldehydes in (exact mass 163.0546) may hydrolyze faster in basic conditions.
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (phosphate, citrate) to mitigate oxidation .
Q. What advanced analytical methods can quantify trace impurities in this compound samples?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to separate impurities. Quantify via MRM transitions.
- GC-Headspace : Detect volatile byproducts (e.g., residual solvents) with HS-SPME fiber trapping.
- NMR qNMR : Apply ERETIC2 calibration for absolute quantification of aldehyde content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
